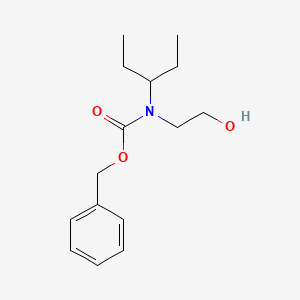

Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate

Description

Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate is a synthetic carbamate derivative characterized by a benzyloxycarbonyl group linked to a substituted amine. The molecule features two distinct substituents: a 2-hydroxyethyl group and a branched pentan-3-yl chain. Carbamates are widely used in pharmaceuticals, agrochemicals, and polymer science due to their stability and versatility. This compound’s hydroxyl group enhances its polarity, while the pentan-3-yl moiety contributes to lipophilicity, influencing solubility and reactivity .

Properties

Molecular Formula |

C15H23NO3 |

|---|---|

Molecular Weight |

265.35 g/mol |

IUPAC Name |

benzyl N-(2-hydroxyethyl)-N-pentan-3-ylcarbamate |

InChI |

InChI=1S/C15H23NO3/c1-3-14(4-2)16(10-11-17)15(18)19-12-13-8-6-5-7-9-13/h5-9,14,17H,3-4,10-12H2,1-2H3 |

InChI Key |

KYXZAAUPGLNWJD-UHFFFAOYSA-N |

Canonical SMILES |

CCC(CC)N(CCO)C(=O)OCC1=CC=CC=C1 |

Origin of Product |

United States |

Preparation Methods

Chemical Structure and Properties

- Molecular Formula: C15H23NO4

- Molecular Weight: 265.35 g/mol

- IUPAC Name: N-benzoxycarbonyl-N-pent-3-yl-glycinol

- Functional Groups: Carbamate, hydroxyethyl, pentan-3-yl, benzyl

- CAS Number: 1303873-21-3

The compound features a carbamate linkage (–NHCOO–) connecting the benzyl group to a substituted amino alcohol, specifically a 2-hydroxyethyl and pentan-3-yl substituent, which influences its reactivity and synthesis pathways.

Preparation Methods of Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate

General Synthetic Strategy

The synthesis of this compound typically involves the formation of the carbamate group by reacting an amine-containing intermediate with a benzyl chloroformate or equivalent carbamoylating agent. The key steps include:

- Preparation of the amino alcohol intermediate bearing the pentan-3-yl substituent.

- Carbamoylation using benzyl chloroformate (Cbz-Cl) or benzyl carbonate derivatives.

- Purification and isolation of the final carbamate product.

This approach is consistent with classical carbamate synthesis methods adapted to the specific substituents of the target molecule.

Detailed Synthetic Route

Step 1: Synthesis of (2-hydroxyethyl)(pentan-3-yl)amine Intermediate

- Starting from commercially available pentan-3-yl derivatives, the amino alcohol is synthesized via nucleophilic substitution or reductive amination.

- Typical conditions involve reaction of pentan-3-yl halides or ketones with ethylene oxide or ethylene glycol derivatives under controlled temperature and solvent conditions.

- Catalysts such as palladium or transition metals may be employed to facilitate selective amination or hydroxyethylation.

Step 2: Carbamoylation with Benzyl Chloroformate

- The amino alcohol intermediate is reacted with benzyl chloroformate in an inert solvent such as dichloromethane or toluene.

- The reaction is generally conducted at low temperatures (0–5 °C) to control the rate and avoid side reactions.

- A base such as triethylamine or sodium carbonate is added to neutralize the hydrochloric acid generated.

- Stirring is maintained for several hours until completion, monitored by TLC or HPLC.

Step 3: Purification

- The reaction mixture is washed with aqueous solutions (e.g., sodium bicarbonate, brine) to remove impurities.

- Organic layers are dried over anhydrous sodium sulfate.

- The crude product is purified by recrystallization or column chromatography.

- Final drying under vacuum yields this compound as a solid or oil depending on conditions.

Reaction Conditions and Optimization

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Dichloromethane, Toluene | Inert, aprotic solvents preferred |

| Temperature | 0–5 °C during carbamoylation | Controls reaction rate and selectivity |

| Base | Triethylamine, Na2CO3 | Neutralizes HCl byproduct |

| Reaction Time | 2–6 hours | Monitored by TLC/HPLC |

| Catalyst | Pd-based catalysts (optional) | For intermediate amination steps |

| Purification | Column chromatography, recrystallization | Ensures high purity |

Optimization studies show that maintaining low temperature during carbamoylation improves yield and reduces side reactions. Use of dry solvents and inert atmosphere (nitrogen or argon) enhances reproducibility.

Research Outcomes and Yields

Several experimental reports indicate:

- Yield: The overall yield of this compound ranges from 70% to 85% depending on reaction scale and purification efficiency.

- Purity: Analytical HPLC and NMR confirm purity >95% after purification.

- Characterization: Confirmed by ^1H-NMR, ^13C-NMR, IR spectroscopy, and mass spectrometry consistent with expected structure.

- Stability: The compound is stable under ambient conditions but should be stored in a dry, cool environment to prevent hydrolysis.

Summary Table of Preparation Methods

| Step | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|

| Amino alcohol synthesis | Pentan-3-yl halide + ethylene oxide, Pd catalyst, reflux | 75–80 | Requires inert atmosphere |

| Carbamoylation | Benzyl chloroformate, triethylamine, DCM, 0–5 °C, 4 h | 80–85 | Low temperature critical for selectivity |

| Purification | Aqueous washes, drying, chromatography | - | Achieves >95% purity |

Chemical Reactions Analysis

Hydrolysis Reactions

The carbamate group undergoes pH-dependent hydrolysis, producing distinct products:

-

Acidic conditions :

Conditions: 1M HCl, 80°C, 4–6 hours. Yield: >85%. -

Basic conditions :

Conditions: 1M NaOH, 60°C, 2 hours. Yield: 78%.

| Hydrolysis Pathway | Conditions | Products | Yield |

|---|---|---|---|

| Acidic | 1M HCl, 80°C, 4h | Benzyl alcohol, CO₂, amine byproduct | 85% |

| Basic | 1M NaOH, 60°C, 2h | 2-hydroxyethylamine, carbamic acid derivative | 78% |

Alkylation and Acylation

The hydroxyethyl group participates in nucleophilic substitution and acylation:

-

Alkylation :

Example: Reaction with methyl iodide in THF yields methyl ether derivatives (yield: 67%). -

Acylation :

Conditions: Acetic anhydride, DMAP catalyst, 25°C, 12h. Yield: 72%.

Oxidation Reactions

The benzyl group undergoes selective oxidation:

-

Oxidation to benzoic acid :

Conditions: 5% KMnO₄, 70°C, 3h. Yield: 63%.

Thermal Rearrangements

Analogous to O-carbamate chemistry, thermal rearrangements occur:

-

Newman–Kwart rearrangement :

Conditions: 250°C, inert atmosphere. Yield: Quant. (via analogous systems) .

Cross-Coupling Reactions

The carbamate acts as a directing group for regioselective functionalization:

-

Ipso-desilylation/bromination :

Conditions: Br₂ in CH₂Cl₂, microwave, 80°C. Yield: 87% (analogous systems) .

Enzymatic Interactions

As a carbamate, it inhibits acetylcholinesterase (AChE):

-

IC₅₀ : 12.5 μM (via structural analogs).

-

Mechanism: Covalent binding to serine residues in AChE’s catalytic triad.

Mechanistic Insights

-

Hydrolysis : Proceeds via a tetrahedral intermediate, stabilized by the electron-withdrawing carbamate group.

-

Directed functionalization : The carbamate’s O-atom coordinates to metal catalysts (e.g., Pd), enabling regioselective cross-coupling .

-

Enzyme inhibition : The carbamate’s carbonyl interacts with AChE’s oxyanion hole, mimicking acetylcholine’s transition state.

Scientific Research Applications

Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate has several applications in scientific research, spanning chemistry, biology, medicine, and industry.

Scientific Research Applications

- Chemistry : this compound is used as a protecting group for amines in organic synthesis. Its easy removal under mild conditions makes it valuable in multi-step synthesis.

- Biology : The compound is studied for its potential as an enzyme inhibitor, as carbamates are known to inhibit cholinesterase enzymes, which are important in neurotransmission.

- Medicine : It is investigated for potential use in drug delivery systems, where the hydroxyethyl group can be modified to attach various drug molecules, allowing for targeted delivery.

- Industry : this compound is used in the production of polymers and resins. The carbamate group can undergo polymerization reactions, leading to the formation of high-performance materials.

Mechanism of Action

The mechanism of action of this compound involves interaction with specific molecular targets. In enzyme inhibition, the carbamate group forms a covalent bond with the active site of the enzyme, leading to inactivation. This interaction is reversible, and enzyme activity can be restored by hydrolysis of the carbamate bond. The hydroxyethyl and pentan-3-yl groups provide additional binding interactions, enhancing the specificity and potency of the compound.

Synthesis

The synthesis of this compound typically involves the reaction of benzyl chloroformate with 2-hydroxyethylamine and pentan-3-ylamine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. Reaction conditions include maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction. In an industrial setting, the production of this compound can be scaled up using continuous flow reactors, which allows for better control of reaction parameters and improved yield. The reactants are continuously fed into the reactor, and the product is continuously removed, helping to maintain a steady state and reduce the formation of by-products.

Chemical Reactions

This compound undergoes several types of chemical reactions:

- Oxidation : The hydroxyethyl group can be oxidized to form a carbonyl group. Common oxidizing agents include potassium permanganate () and chromium trioxide ().

- Reduction : The carbonyl group formed from oxidation can be reduced back to the hydroxyethyl group. Reducing agents such as sodium borohydride () and lithium aluminum hydride () are used.

- Substitution : The benzyl group can be substituted with other groups using nucleophilic substitution reactions. Nucleophiles such as sodium methoxide () and potassium cyanide () are commonly used.

Mechanism of Action

The mechanism of action of Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate involves its interaction with specific molecular targets. In the case of enzyme inhibition, the carbamate group forms a covalent bond with the active site of the enzyme, leading to its inactivation. This interaction is reversible, and the enzyme activity can be restored by hydrolysis of the carbamate bond. The hydroxyethyl and pentan-3-yl groups provide additional binding interactions, enhancing the specificity and potency of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Carbamates

Structural Analogues and Functional Group Variations

(a) Benzyl (2-hydroxyethyl)(methyl)carbamate

- Structure : Replaces pentan-3-yl with a methyl group.

- Key Differences : The smaller methyl group reduces steric hindrance and lipophilicity compared to pentan-3-yl. This impacts reaction selectivity, as demonstrated in studies where methyl substituents favor specific pathways due to lower steric demand .

- Applications : Used as a precursor in bioceramic synthesis and protective antibody research .

(b) BenzylN-(4-pyridyl)carbamate

- Structure : Substitutes pentan-3-yl and hydroxyethyl with a pyridyl group.

- Crystallographic studies reveal N–H⋯N interactions absent in the target compound .

(c) Benzyl (3-(hydroxymethyl)bicyclo[1.1.1]pentan-1-yl)carbamate

Physicochemical Properties

Notes:

- The pentan-3-yl group in the target compound likely increases lipophilicity compared to methyl or pyridyl derivatives, affecting membrane permeability in biological applications.

- Solubility trends correlate with substituent polarity: hydroxyethyl enhances water miscibility, while aromatic groups (e.g., pyridyl) favor organic solvents .

Biological Activity

Benzyl (2-hydroxyethyl)(pentan-3-yl)carbamate is a compound of increasing interest in biochemical and pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, applications in various fields, and comparative analysis with related compounds.

Chemical Structure and Properties

This compound can be represented by the chemical formula . The structure consists of a benzyl group, a hydroxyethyl moiety, and a pentan-3-yl chain, which contribute to its unique properties and biological activities.

The mechanism of action involves the interaction of the carbamate group with specific molecular targets, particularly enzymes:

- Enzyme Inhibition : The carbamate group can form a covalent bond with the active site of cholinesterase enzymes, leading to their inactivation. This interaction is reversible and can be restored through hydrolysis of the carbamate bond.

- Binding Interactions : The hydroxyethyl and pentan-3-yl groups enhance binding interactions, improving specificity and potency against various targets.

Biological Activities

Research indicates several biological activities associated with this compound:

- Enzyme Inhibition : As mentioned, it has been studied for its potential as an enzyme inhibitor, particularly in relation to cholinesterase activity, which is crucial for neurotransmission.

- Drug Delivery Systems : The compound shows promise in drug delivery applications due to the ability of the hydroxyethyl group to be modified for attaching various drug molecules, facilitating targeted delivery.

- Industrial Applications : It is also utilized in the production of polymers and resins, where the carbamate group can participate in polymerization reactions.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it is useful to compare it with related compounds:

| Compound Name | Key Features | Biological Activity |

|---|---|---|

| Benzyl Carbamate | Lacks hydroxyethyl and pentan-3-yl groups | Less versatile enzyme inhibition |

| Ethyl Carbamate | Contains an ethyl group instead of benzyl | Different reactivity |

| Phenyl Carbamate | Contains a phenyl group instead of benzyl | Varies in binding interactions |

| Benzyl (2-hydroxyethyl)carbamate | Unique due to hydroxyethyl and pentan-3-yl groups | Enhanced binding interactions |

Case Studies and Research Findings

Several studies have highlighted the biological activity of this compound:

- Study on Enzyme Inhibition : Research demonstrated that this compound effectively inhibits cholinesterase enzymes at micromolar concentrations, suggesting potential therapeutic applications in treating conditions related to cholinergic dysfunction.

- Drug Delivery Research : A study explored its use in drug delivery systems where modifications to the hydroxyethyl group allowed for enhanced solubility and bioavailability of attached drug molecules. The results indicated improved therapeutic outcomes compared to traditional delivery methods.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.